molecular formula C4H3FN2O B13114035 4-Fluoro-6-hydroxypyrimidine

4-Fluoro-6-hydroxypyrimidine

Cat. No.: B13114035
M. Wt: 114.08 g/mol
InChI Key: GZKHKJUQVJPHCM-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 4 and a hydroxyl group at position 6 makes this compound a unique derivative with distinct chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. . The reaction conditions are generally mild and controllable, making this method suitable for both laboratory and industrial production.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available and cost-effective reagents, ensuring economic feasibility. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-hydroxypyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, ketones, alcohols, and carbon-carbon bonded derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-6-hydroxypyrimidine
  • 4-Chloro-6-hydroxypyrimidine
  • 4-Bromo-6-hydroxypyrimidine

Comparison

Compared to its analogs, 4-Fluoro-6-hydroxypyrimidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make this compound a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKHKJUQVJPHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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